molecular formula C11H16ClNO3 B15330470 Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride

Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride

Cat. No.: B15330470
M. Wt: 245.70 g/mol
InChI Key: INFCBMKBVFLXAL-FVGYRXGTSA-N
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Description

Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride is a chemical compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available starting material, 3-hydroxy-4-methylbenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation reaction with glycine methyl ester in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ester.

    Reduction: The β-hydroxy ester is then reduced using a reducing agent like sodium borohydride to yield the desired amino alcohol.

    Hydrochloride Formation: Finally, the amino alcohol is treated with hydrochloric acid to form the hydrochloride salt of Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the aldol condensation and reduction steps to ensure high yield and purity.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its role in enzyme-substrate interactions and as a potential inhibitor of specific enzymes.

    Medicine: Investigated for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets enzymes and receptors involved in metabolic pathways.

    Pathways Involved: The compound can modulate pathways related to neurotransmitter synthesis and degradation, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride: Lacks the methyl group on the phenyl ring.

    Methyl (S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: The hydroxyl group is positioned differently on the phenyl ring.

Uniqueness

Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride is unique due to the presence of both the hydroxyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-7-3-4-8(6-10(7)13)5-9(12)11(14)15-2;/h3-4,6,9,13H,5,12H2,1-2H3;1H/t9-;/m0./s1

InChI Key

INFCBMKBVFLXAL-FVGYRXGTSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@@H](C(=O)OC)N)O.Cl

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)OC)N)O.Cl

Origin of Product

United States

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